molecular formula C27H33FN4O2S B2531063 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 946244-95-7

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B2531063
CAS No.: 946244-95-7
M. Wt: 496.65
InChI Key: GEGJNPSYDGGMRR-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide represents a sophisticated molecular tool for pharmacological research and neuroscience applications, featuring a unique hybrid structure that combines multiple pharmacophores. This compound contains both a dimethylaminophenyl moiety and a phenylpiperazine group linked through a sulfonamide bridge to a fluorinated benzene ring, creating a multifunctional research chemical with potential receptor interaction capabilities. The structural configuration suggests possible activity as a modulator of various neurotransmitter systems, particularly serotonin and dopamine receptors, though specific receptor affinity profiles require further characterization. Researchers may employ this compound in studies investigating signal transduction pathways, receptor-ligand interactions, and cellular response mechanisms in neurological disorders. The fluorinated sulfonamide component enhances molecular stability and membrane permeability, potentially facilitating blood-brain barrier penetration for central nervous system research applications. This product is provided exclusively for laboratory research purposes in chemical biology, neuropharmacology, and drug discovery programs. Strictly for research use only - not intended for diagnostic, therapeutic, or human use. Handle with appropriate safety precautions in controlled laboratory environments.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O2S/c1-21-19-25(13-14-26(21)28)35(33,34)29-20-27(22-9-11-23(12-10-22)30(2)3)32-17-15-31(16-18-32)24-7-5-4-6-8-24/h4-14,19,27,29H,15-18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJNPSYDGGMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the piperazine ring: This can be achieved through the reaction of phenylpiperazine with appropriate reagents under controlled conditions.

    Introduction of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aryl Sulfonamides

Compound Name Key Structural Differences Pharmacological Implications Reference
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Replaces dimethylaminophenyl with furyl; fluorophenyl on piperazine Reduced basicity due to furyl; fluorophenyl may enhance selectivity for serotonin receptors
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Acetamide linker instead of ethyl sulfonamide; tosyl piperazine Lower molecular weight (simpler structure) may improve solubility but reduce CNS penetration
N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide Hydroxyethyl spacer instead of piperazine Altered hydrogen-bonding capacity; potential for reduced receptor affinity

Impact of Substituent Position on Benzene Rings

  • Fluorine Position : The target compound’s 4-fluoro-3-methyl substitution on the benzene sulfonamide (vs. 3-fluoro in ) may reduce steric hindrance, enhancing binding to hydrophobic pockets.
  • Methyl vs. Methoxy : Methyl groups (as in the target) improve metabolic stability compared to methoxy groups (e.g., ’s 3-methoxyphenyl derivatives), which are prone to demethylation .

Structure-Activity Relationship (SAR) Analysis

  • Piperazine Aryl Groups: 4-Phenylpiperazine (target) vs. 4-(2,4-Dichlorophenyl)piperazine (): Bulkier substituents may favor dopamine D3 receptor binding but reduce solubility .
  • Sulfonamide Modifications: Fluorine at the 4-position (target) vs. 2-position () reduces metabolic oxidation, prolonging half-life . Methyl groups (e.g., 3-methyl in the target) enhance lipophilicity (logP ~3.5 estimated) compared to non-methylated analogs .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: The target’s fluorine and methyl groups likely reduce CYP450-mediated oxidation compared to non-halogenated analogs (e.g., ’s methoxy derivatives) .
  • Receptor Selectivity: The dimethylaminophenyl group may confer dual affinity for dopamine D2/D3 and serotonin 5-HT1A receptors, whereas ’s fluorophenyl piperazine favors 5-HT1A .
  • Toxicity : Piperazine-containing compounds generally exhibit moderate toxicity profiles, but the target’s fluorinated sulfonamide may reduce off-target interactions compared to chlorinated analogs (e.g., ’s dichlorophenyl derivatives) .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Dimethylamino group : Enhances solubility and may influence receptor interactions.
  • Phenylpiperazine moiety : Often associated with neuropharmacological effects.
  • Fluorobenzene sulfonamide group : Imparts unique chemical properties that can affect biological activity.

The molecular formula is C26H31FN4O2SC_{26}H_{31}FN_4O_2S with a molecular weight of approximately 463.62 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which can influence mood and anxiety pathways.

Antidepressant Activity

Studies have shown that compounds with similar structures exhibit antidepressant effects by modulating serotonin transporter (SERT) activity. For instance, analogs of this sulfonamide have demonstrated high affinity for SERT, with Ki values ranging from 1.10 nM to 5.45 nM, indicating potent inhibition of serotonin reuptake .

Anticancer Properties

Research has explored the potential anticancer effects of this compound through its ability to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In vitro studies have reported IC50 values for cell growth inhibition in small-cell lung cancer cell lines ranging from 60 to 90 nM . This suggests that the compound may induce apoptosis in cancer cells by disrupting survival signaling pathways.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Its interaction with dopamine receptors could position it as a candidate for treating disorders like schizophrenia or Parkinson's disease. The phenylpiperazine component is particularly relevant in this context due to its established role in modulating dopaminergic activity.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Dimethylamino group Increases solubility and receptor binding affinity
Fluorine substitution Enhances metabolic stability and potency
Piperazine ring Critical for receptor selectivity and activity

Case Studies

  • Serotonin Transporter Imaging : A study validated the use of fluorinated analogs for imaging SERT using microPET technology, demonstrating their potential as diagnostic tools in neuropsychiatric disorders .
  • Bcl-2 Inhibition : A related study focused on small-molecule inhibitors targeting Bcl-2 proteins, showcasing how structural modifications can lead to improved binding affinities and cellular activities against cancer cell lines .
  • Neuropharmacological Applications : Research into similar piperazine derivatives has indicated their effectiveness in treating anxiety and depression, suggesting that this sulfonamide could follow suit given its structural similarities .

Q & A

Q. What are the key synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the coupling of a benzenesulfonamide core to a piperazine moiety. Critical steps include controlling temperature (e.g., maintaining 0–5°C during imine formation) and pH (e.g., neutral conditions for nucleophilic substitutions). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity . Yield optimization often requires iterative adjustment of stoichiometry and solvent polarity (e.g., dichloromethane for solubility vs. toluene for reflux conditions).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions, such as the fluorine atom at C4 and dimethylamino group on the phenyl ring. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 455.2 [M+H]⁺, calculated for C₂₆H₃₁FN₄O₂S). High-resolution MS (HRMS) and elemental analysis (C, H, N, S) further validate purity .

Q. What are the primary physicochemical properties influencing its solubility and stability?

The compound’s logP (~3.5) indicates moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–9) and temperatures (4–40°C) reveal degradation <5% over 24 hours in neutral buffers, but hydrolysis of the sulfonamide group occurs at extremes (pH <2 or >10) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, piperazine substitution) impact biological activity?

Comparative studies with analogs (e.g., replacing 4-fluoro with 3-fluoro) show altered binding affinity to serotonin receptors (5-HT₁A/2A). For instance, the 4-fluoro isomer exhibits 10-fold higher selectivity for 5-HT₁A (IC₅₀ = 12 nM) due to enhanced hydrogen bonding with Tyr390. Piperazine substitution (e.g., 4-phenyl vs. 4-methyl) modulates off-target effects on dopamine D₂ receptors (Ki shifts from 45 nM to 220 nM) .

Q. What methodologies resolve contradictions in receptor binding data across studies?

Discrepancies in reported IC₅₀ values (e.g., 5-HT₁A ranging from 8–50 nM) may arise from assay conditions (e.g., radioligand choice: [³H]8-OH-DPAT vs. [³H]WAY-100635). Standardization using cell lines (CHO-K1 vs. HEK293) and computational docking (AutoDock Vina) clarifies steric hindrance from the 3-methyl group in certain conformations .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict metabolic soft spots (e.g., N-demethylation at dimethylamino groups). Molecular dynamics simulations (GROMACS) reveal that replacing the phenylpiperazine with a pyridinyl group reduces P-glycoprotein efflux (efflux ratio from 8.2 to 2.1), enhancing CNS bioavailability .

Q. What in vitro/in vivo models are optimal for evaluating its therapeutic potential?

In vitro: Functional cAMP assays (HEK293 cells transfected with 5-HT₁A) and hERG inhibition screening (patch-clamp, IC₅₀ >1 µM required for cardiac safety). In vivo: Tail-flick tests (rodent analgesia) and microdialysis (striatal serotonin levels) at 10 mg/kg (i.p.) with pharmacokinetic profiling (t₁/₂ = 3.2 hours, Cₘₐₓ = 1.8 µg/mL) .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis Optimization Column ChromatographySilica gel (200–300 mesh), EtOAc/Hexane (1:3 to 1:1)
Structural Analysis ¹H NMR (400 MHz, DMSO-d₆)δ 7.82 (d, J=8.4 Hz, H-5), δ 2.98 (s, N(CH₃)₂)
Receptor Binding Radioligand Displacement Assay[³H]Ketanserin (5-HT₂A), Kd = 0.8 nM
Metabolic Stability Liver Microsome Incubation (Human)CLint = 22 mL/min/kg, t₁/₂ = 45 minutes

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